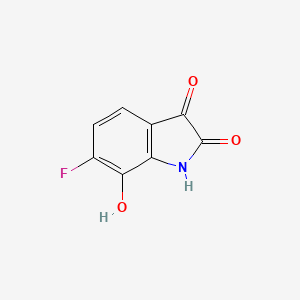

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

Molecular Formula |

C8H4FNO3 |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

6-fluoro-7-hydroxy-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H4FNO3/c9-4-2-1-3-5(7(4)12)10-8(13)6(3)11/h1-2,12H,(H,10,11,13) |

InChI Key |

HPVMEVKZAOQBMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)O)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Isatin (1H-indole-2,3-dione) serves as the primary scaffold.

- Fluorinated isatin derivatives such as 1-benzyl-5-fluoro-1H-indole-2,3-dione have been synthesized by nucleophilic substitution on halogenated indoles or direct fluorination of isatin cores.

- Hydroxy substitution at position 7 can be introduced via selective hydroxylation or starting from hydroxy-substituted arylglyoxals in domino reactions.

Synthetic Route Example Based on Domino Reactions

A practical and catalyst-free method involves the domino reaction of arylglyoxals with enamines to form 7-hydroxy-6,7-dihydro-indole-2,3-diones, which can be adapted for fluorinated substrates:

This method benefits from mild conditions and avoids heavy metal catalysts.

Alternative Method: Functionalization of Fluorinated Isatin

Microwave-Assisted Synthesis for Indolinone Derivatives

Microwave irradiation has been used successfully to accelerate synthesis of 3-alkylidene-2-indolinone derivatives, which are structurally related to the target compound. This method uses water as a solvent and copper nitrate as a catalyst, providing environmentally friendly conditions and high yields.

| Parameter | Traditional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours to overnight | ~0.5 hours |

| Solvent | Organic solvents (e.g., acetonitrile) | Water |

| Catalyst | Various (e.g., ZnCl2, PTSA) | Cu(NO3)2·3H2O |

| Yield Range | Moderate to high | 34% to 91% |

This method can be adapted for fluorinated substrates with appropriate modifications.

Characterization and Purity Assessment

Synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and carbon NMR confirm substitution patterns and the presence of hydroxy and fluoro groups.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy : Identifies functional groups such as carbonyls and hydroxyls.

- Melting Point Determination : Provides purity and identity confirmation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The carbonyl groups can be reduced to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione with key analogs, highlighting substituent effects:

Biological Activity

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| CAS No. | 2770359-68-5 |

| Molecular Formula | C8H4FNO3 |

| Molecular Weight | 181.1 g/mol |

| Purity | 95% |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : Ortho-fluoroaniline.

- Formation of Ortho-fluoroaniline Hydrochloride : Reaction with hydrochloric acid.

- Reaction with Chloral Hydrate and Hydroxylamine Hydrochloride : In the presence of sodium sulfate to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial in determining its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been investigated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival:

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes involved in apoptosis and cell cycle regulation.

Case Studies

A recent study evaluated the biological activity of several indole derivatives, including this compound. The findings highlighted its potential as an effective therapeutic agent against resistant bacterial strains and its ability to inhibit tumor growth in preclinical models .

Comparative Analysis

When compared to other indole derivatives, such as 6-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione and 7-fluoroindole derivatives, this compound shows enhanced reactivity and biological activity due to the presence of both fluorine and hydroxyl groups. This unique structure contributes to its superior interaction with biological targets .

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione?

- Methodology : A common approach involves multi-step cyclization and functionalization of indole precursors. For example, fluorinated indoles can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent mixtures, followed by purification using column chromatography (70:30 ethyl acetate/hexane) . Reaction parameters such as temperature (ambient to reflux), stoichiometry of reagents (e.g., CuI as a catalyst), and solvent polarity must be optimized to achieve yields >40% .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, fluorine atoms induce deshielding in adjacent protons (e.g., 7-hydroxy group shifts downfield) .

- 19F NMR : Detects fluorine environments (e.g., singlets for para-fluorine) .

- FAB-HRMS : Validates molecular weight (±0.001 Da accuracy) and detects isotopic patterns for chlorine/bromine impurities .

- TLC : Monitors reaction progress using Rf values in ethyl acetate/hexane systems .

Q. What are common impurities in the synthesis of fluorinated indole derivatives, and how are they addressed?

- Methodology : Impurities like regioisomers or unreacted intermediates arise from incomplete cyclization or side reactions. Strategies include:

- Chromatographic purification : Gradient elution in silica gel columns to isolate the target compound .

- Recrystallization : Using polar solvents (e.g., ethanol/water mixtures) to remove hydrophilic byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?

- Methodology : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to predict optimal reaction conditions. For example, reaction path searches can identify energy barriers for fluorination steps, guiding experimentalists to avoid high-energy intermediates . Machine learning models trained on historical data (e.g., solvent effects, catalyst performance) further narrow experimental parameters .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature) to identify sources of spectral anomalies .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton interactions .

- Isotopic Labeling : Introduce deuterium or 13C labels to trace ambiguous signals .

Q. What strategies enhance reaction yield and selectivity in large-scale synthesis?

- Methodology :

- Process Intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stoichiometry) via response surface methodology (RSM) .

- Membrane Separation : Remove byproducts in real-time using nanofiltration .

Q. How is the biological activity of this compound evaluated against therapeutic targets?

- Methodology :

- Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using AutoDock or Schrödinger .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC50 determination via MTT assays) .

- ADMET Profiling : Predict pharmacokinetics (e.g., bioavailability, metabolic stability) using QSAR models .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model its interactions in biological systems?

- Methodology :

- Multiscale Modeling : Combine quantum mechanics (electronic structure) with molecular dynamics (protein-ligand interactions) .

- Parameter Optimization : AI algorithms adjust diffusion coefficients or binding constants to match experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.